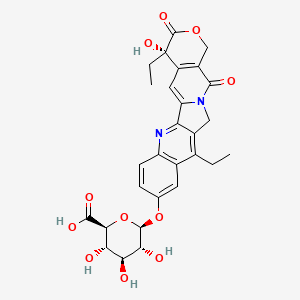
2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid” is a chemical compound with the molecular formula C11H16N2O4 . It has an average mass of 240.256 Da and a monoisotopic mass of 240.111008 Da . This compound is also known by its IUPAC name, (2S)-2-Hydrazino-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid .
Molecular Structure Analysis
The molecular structure of this compound includes one defined stereocenter . It has 6 hydrogen bond acceptors and 5 hydrogen bond donors . It also has 5 freely rotating bonds .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 486.3±45.0 °C at 760 mmHg, and a flash point of 247.9±28.7 °C . It has a molar refractivity of 62.3±0.3 cm3 . Its polar surface area is 105 Å2, and it has a molar volume of 184.9±3.0 cm3 .Aplicaciones Científicas De Investigación
Anticonvulsant and Neurotoxicity Applications: A study synthesized compounds related to 2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid and evaluated them for anticonvulsant and neurotoxicity effects. Some compounds showed significant activity in preventing seizure spread at low doses (Shaquiquzzaman et al., 2012).
Analgesic and Anti-inflammatory Activities: Novel derivatives of 2-Hydrazinyl-3-(4-methoxyphenyl)-quinazolin-4(3H)-one were synthesized and investigated for analgesic and anti-inflammatory properties. Some compounds displayed potent activity, comparable to standard drugs (Alagarsamy et al., 2011).
Synthesis of Potent PPARpan Agonist: Research described an efficient synthesis of a compound involving 2-Hydrazinyl-3-(4-methoxyphenyl)-2-methylpropanoic acid as a potent PPARpan agonist (Guo et al., 2006).
Oxidation Studies: A study investigated the one-electron oxidation of compounds similar to 2-Hydrazinyl-3-(4-methoxyphenyl)-2-methylpropanoic acid, providing insights into their reactivity and stability under certain conditions (Bietti & Capone, 2008).
Antioxidative Properties: Compounds related to this compound were isolated from Pimenta dioica berries and demonstrated antioxidative properties (Kikuzaki et al., 1999).
Cytotoxic Effects on Cancer Cells: Certain compounds including 1,2-bis-(4-Hydroxy-3-methoxyphenyl)-3-hydroxypropan-1-one showed cytotoxic effects against various human cancer cell lines (Wilairat et al., 2006).
Inhibition of Carboxypeptidase A: Research on DL-2-Benzyl-3- formylpropanoic acid, a derivative, showed it as a competitive inhibitor of carboxypeptidase A, suggesting potential therapeutic applications (Galardy & Kortylewicz, 1984).
Propiedades
IUPAC Name |
2-hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-11(13-12,10(15)16)6-7-3-4-8(14)9(5-7)17-2/h3-5,13-14H,6,12H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEXQBQCMOVXGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)OC)(C(=O)O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B601139.png)


